

2-Ethoxyphenyl isocyanate molecular weight and formula

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Compound of Interest

Compound Name: **2-Ethoxyphenyl isocyanate**

Cat. No.: **B1582515**

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An In-Depth Technical Guide to **2-Ethoxyphenyl Isocyanate**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Ethoxyphenyl isocyanate**, a versatile reagent in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical properties, outline a detailed synthesis protocol, explore its reactivity and applications, and provide essential guidelines for its safe handling and characterization.

Core Molecular and Physical Properties

2-Ethoxyphenyl isocyanate, also known as o-ethoxyphenyl isocyanate, is an aromatic isocyanate featuring an ethoxy group at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and physical characteristics.

The fundamental properties of **2-Ethoxyphenyl isocyanate** are summarized below. Its molecular formula is $C_9H_9NO_2$ ^{[1][2]}, and it has a molecular weight of approximately 163.17 g/mol ^{[2][3][4]}.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2] [5]
Molecular Weight	163.17 g/mol	[2] [3] [4]
CAS Number	5395-71-1	[1] [3] [4]
Appearance	Not specified, likely a liquid	-
Density	1.105 g/mL at 25 °C	[3] [4]
Boiling Point	119-121 °C at 22 mmHg	[3] [4]
Flash Point	102 °C (215.6 °F) - closed cup	[4] [6]
Refractive Index (n _{20/D})	1.527	[4]
SMILES	CCOC1=CC=CC=C1N=C=O	[1] [2] [3]
InChI Key	BUIQXUQLYZPMLS- UHFFFAOYSA-N	[1] [2] [3]

Synthesis of 2-Ethoxyphenyl Isocyanate: A Validated Protocol

The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding aniline. This method, while effective, requires stringent safety protocols due to the high toxicity of phosgene. An alternative, safer approach involves the use of phosgene equivalents like triphosgene. Below is a representative, self-validating protocol for the laboratory-scale synthesis of **2-Ethoxyphenyl isocyanate** from 2-ethoxyaniline.

Causality: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate. The use of a non-polar, high-boiling solvent facilitates the reaction and the removal of the HCl byproduct.

Experimental Protocol

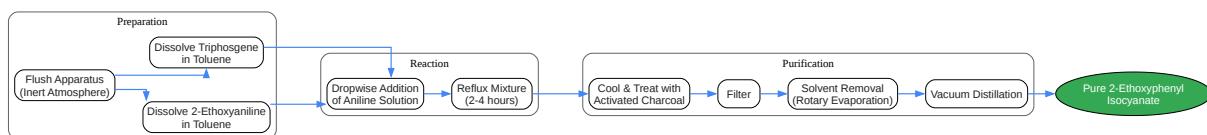
Materials:

- 2-Ethoxyaniline
- Triphosgene (bis(trichloromethyl) carbonate)
- Toluene (anhydrous)
- Activated Charcoal
- Nitrogen or Argon gas supply
- Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

- **Inert Atmosphere:** Assemble the glassware and flush the entire system with dry nitrogen or argon gas to create an inert atmosphere. This is crucial as isocyanates are moisture-sensitive.
- **Reagent Preparation:** In the three-neck flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene.
- **Precursor Addition:** Separately, dissolve 2-ethoxyaniline (1 equivalent) in anhydrous toluene. Add this solution to the dropping funnel.
- **Reaction Initiation:** While stirring the triphosgene solution vigorously, add the 2-ethoxyaniline solution dropwise from the funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.
- **Reaction Progression:** After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 2-4 hours. The progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the condenser outlet) or by thin-layer chromatography (TLC).
- **Purification (Work-up):**
 - Cool the reaction mixture to room temperature.

- Add a small amount of activated charcoal to the solution and stir for 15 minutes to remove colored impurities.
- Filter the mixture through a pad of celite to remove the charcoal.
- Remove the toluene solvent under reduced pressure using a rotary evaporator.
- Final Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure **2-Ethoxyphenyl isocyanate**. The boiling point is approximately 119-121 °C at 22 mmHg[3] [4].



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Caption: Workflow for the synthesis of **2-Ethoxyphenyl isocyanate**.

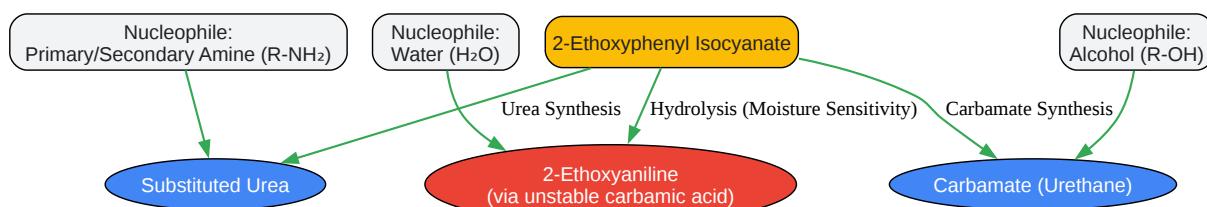
Chemical Reactivity and Applications in Drug Development

The isocyanate functional group (-N=C=O) is a highly electrophilic heterocumulene. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. This reactivity is the cornerstone of its utility in organic synthesis and is particularly relevant in the pharmaceutical industry[7].

- Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This linkage is stable and prevalent in many pharmaceutical compounds[8].

- Carbamate (Urethane) Formation: Reaction with alcohols produces carbamates. This reaction is fundamental to the production of polyurethanes and is also used for creating prodrugs or modifying biomolecules[9].
- Bioconjugation: The reactivity of isocyanates allows them to be used as linkers to conjugate drugs to proteins, polymers, or other delivery vectors, enabling targeted drug delivery[7].

The ethoxy group at the ortho position can sterically and electronically modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.



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Caption: Core reactivity pathways of **2-Ethoxyphenyl isocyanate**.

Analytical Characterization

To confirm the identity and purity of synthesized **2-Ethoxyphenyl isocyanate**, a suite of analytical techniques is employed.

Technique	Expected Result
FT-IR	A strong, characteristic absorption band around $2250-2275\text{ cm}^{-1}$ corresponding to the $\text{N}=\text{C}=\text{O}$ stretching vibration[10].
^1H NMR (CDCl_3)	Signals corresponding to the ethoxy group (triplet ~ 1.4 ppm, quartet ~ 4.0 ppm) and aromatic protons ($\sim 6.8-7.2$ ppm).
^{13}C NMR (CDCl_3)	A signal for the isocyanate carbon (~ 125 ppm), signals for the ethoxy group carbons, and distinct signals for the aromatic carbons.
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ should be observed at $\text{m/z} \approx 163.06$ [11].

Safety, Handling, and Storage

Isocyanates as a class are toxic compounds requiring careful handling in a controlled laboratory environment.

Hazards:

- **Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled[4][6][12].
- **Irritation:** Causes skin irritation and serious eye irritation[4][6][12].
- **Sensitization:** May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer)[4][13].
- **Other:** Lachrymator (substance that causes tearing) and is moisture-sensitive[5][14].

Precaution Category	Guideline	Source(s)
Engineering Controls	Handle only in a certified chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are nearby.	[5][6][13]
Personal Protective Equipment (PPE)	Chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat are mandatory.	[4][6][14]
Respiratory Protection	Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if exposure limits may be exceeded.	[14]
Handling	Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Prevent contact with moisture/water.	[13][14]
Storage	Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.	[14]
Incompatible Materials	Strong acids, strong bases, alcohols, amines, and strong oxidizing agents.	[14]

Conclusion

2-Ethoxyphenyl isocyanate is a valuable chemical intermediate with a well-defined reactivity profile centered on its electrophilic isocyanate group. Its molecular weight of approximately 163.17 g/mol and formula of $C_9H_9NO_2$ are foundational to its use in stoichiometric calculations for synthesis. While its utility in creating urea and carbamate linkages makes it relevant for

pharmaceutical and materials science research, its hazardous properties demand strict adherence to safety protocols during handling, storage, and synthesis. Proper analytical characterization is essential to ensure its purity and confirm its structure before use in further applications.

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